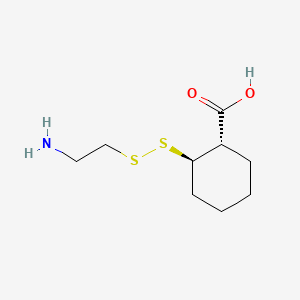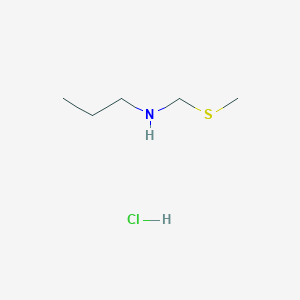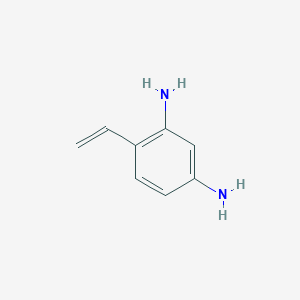![molecular formula C17H18N2O4 B14682776 8-[2-(1h-Indol-3-yl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7,9-dione CAS No. 32367-47-8](/img/structure/B14682776.png)
8-[2-(1h-Indol-3-yl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[2-(1H-Indol-3-yl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7,9-dione is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural novelty.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(1H-Indol-3-yl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7,9-dione typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole ring . This intermediate can then be further elaborated through a series of reactions to introduce the spirocyclic structure and the dioxaspirodecane moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
8-[2-(1H-Indol-3-yl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7,9-dione can undergo a variety of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinonoid structures.
Reduction: The carbonyl groups in the dioxaspirodecane moiety can be reduced to alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield quinonoid derivatives, while reduction of the carbonyl groups can produce diols.
Aplicaciones Científicas De Investigación
8-[2-(1H-Indol-3-yl)ethyl]-1,4-dioxa-8-azaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-[2-(1H-Indol-3-yl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7,9-dione involves its interaction with various molecular targets and pathways. The indole ring is known to interact with a variety of biological targets, including enzymes and receptors. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Indol-3-yl)ethylamine: A simpler indole derivative with similar biological activities.
1,4-Dioxa-8-azaspiro[4.5]decane-7,9-dione: A compound with a similar spirocyclic structure but lacking the indole moiety.
Uniqueness
8-[2-(1H-Indol-3-yl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7,9-dione is unique due to its combination of an indole ring and a spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
32367-47-8 |
|---|---|
Fórmula molecular |
C17H18N2O4 |
Peso molecular |
314.34 g/mol |
Nombre IUPAC |
8-[2-(1H-indol-3-yl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C17H18N2O4/c20-15-9-17(22-7-8-23-17)10-16(21)19(15)6-5-12-11-18-14-4-2-1-3-13(12)14/h1-4,11,18H,5-10H2 |
Clave InChI |
GIAWKDRJTOBMHX-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(O1)CC(=O)N(C(=O)C2)CCC3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


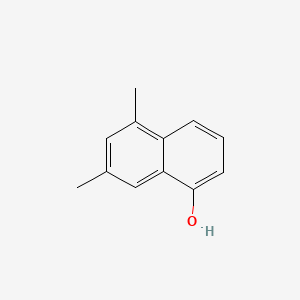
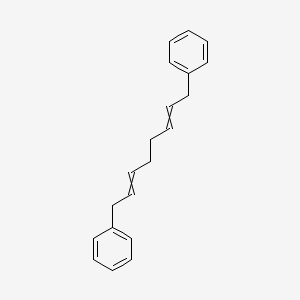

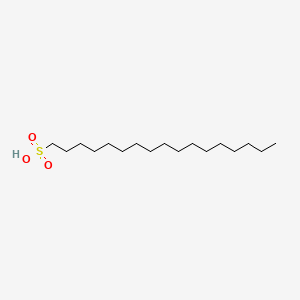
![3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole](/img/structure/B14682724.png)
![2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole](/img/structure/B14682727.png)

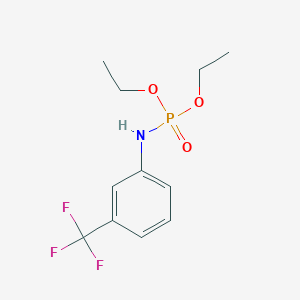
![Bicyclo[6.1.0]nonane, 9-bromo-](/img/structure/B14682742.png)

![2-Chloro-N-(2,6-diethylphenyl)-N-[(2-methylpropoxy)methyl]acetamide](/img/structure/B14682747.png)
